Cas no 879484-77-2 (4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate)

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate is a synthetic intermediate commonly used in pharmaceutical and organic chemistry research. Its key structural features include a benzaldehyde moiety functionalized with a 4-methylpiperazine group, enhancing reactivity in condensation and nucleophilic addition reactions. The trifluoroacetate counterion improves solubility in polar solvents, facilitating purification and handling. This compound is particularly valuable in the synthesis of bioactive molecules, such as kinase inhibitors and receptor modulators, due to its ability to serve as a versatile building block. Its stability under standard laboratory conditions and well-defined reactivity profile make it a reliable choice for complex organic transformations.
4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate structure
879484-77-2 structure
商品名:4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate
CAS番号:879484-77-2
MF:C15H19F3N2O3
メガワット:332.318174600601
CID:1915061

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 4-[(4-methyl-1-piperazinyl)methyl]-,mono(trifluoroacetate)
    • Benzaldehyde, 4-[(4-methyl-1-piperazinyl)methyl]-, 2,2,2-trifluoroacetate (1:1)
    • 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate
    • インチ: 1S/C13H18N2O.C2HF3O2/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12;3-2(4,5)1(6)7/h2-5,11H,6-10H2,1H3;(H,6,7)
    • InChIKey: PZZRWNKSVVQXSA-UHFFFAOYSA-N
    • ほほえんだ: C(F)(F)(F)C(=O)O.C(N1CCN(C)CC1)C1C=CC(C=O)=CC=1

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M778880-100mg
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde 2,2,2-Trifluoroacetate
879484-77-2
100mg
$ 1200.00 2023-09-06
TRC
M778880-50mg
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde 2,2,2-Trifluoroacetate
879484-77-2
50mg
$798.00 2023-05-17
TRC
M778880-10mg
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde 2,2,2-Trifluoroacetate
879484-77-2
10mg
$173.00 2023-05-17

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate 関連文献

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetateに関する追加情報

Introduction to 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate (CAS No. 879484-77-2)

4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate, identified by the Chemical Abstracts Service Number (CAS No.) 879484-77-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of a benzaldehyde moiety linked to a piperazine derivative, further modified by a trifluoroacetate ester group. The structural features of this molecule make it a promising candidate for various biochemical and pharmacological applications, particularly in the development of novel therapeutic agents.

The benzaldehyde component of the molecule is a well-known aromatic aldehyde with diverse biological activities. It serves as a key intermediate in organic synthesis and has been extensively studied for its role in the formation of Schiff bases and other heterocyclic compounds. The piperazine ring, on the other hand, is a common pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. The presence of a 4-methylpiperazin-1-yl substituent enhances the lipophilicity and metabolic stability of the compound, making it more suitable for oral administration and systemic absorption.

The trifluoroacetate ester group introduces fluorine atoms into the molecular structure, which are known to improve the binding affinity and selectivity of drug candidates. Fluorinated compounds often exhibit enhanced pharmacokinetic properties, including increased bioavailability and prolonged half-life. This modification is particularly relevant in the context of modern drug development, where optimizing pharmacokinetic profiles is crucial for achieving therapeutic efficacy.

In recent years, there has been growing interest in exploring the potential of 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate as a lead compound for the synthesis of bioactive molecules. Its unique structural features position it as a versatile scaffold for further derivatization and optimization. Researchers have been investigating its interactions with various biological targets, including enzymes involved in signal transduction pathways and receptors implicated in neurological disorders.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological and psychiatric disorders. The piperazine moiety is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine. By incorporating this structural element, 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate may exhibit properties similar to those of existing psychotropic drugs while offering improved efficacy or reduced side effects. Preliminary studies have suggested that derivatives of this compound could serve as novel antipsychotic or antidepressant agents.

The trifluoroacetate ester group also contributes to the compound's potential therapeutic utility by enhancing its solubility in both aqueous and organic solvents. This property is advantageous for formulating drug products that require compatibility with various delivery systems. Additionally, the trifluoromethyl group can influence metabolic stability, potentially reducing degradation by cytochrome P450 enzymes and extending the compound's biological activity.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate. Molecular docking simulations have been used to predict binding affinities and interactions with target proteins, providing valuable insights into the compound's mechanism of action. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted biological activity.

In addition to its pharmaceutical applications, this compound has shown promise in materials science and industrial chemistry. The benzaldehyde moiety can participate in condensation reactions to form polymers or resins, while the piperazine ring can serve as a cross-linking agent in polymer networks. The trifluoroacetate ester group may also contribute to flame retardancy or other functional properties in material formulations.

The synthesis of 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted benzaldehydes and piperazine derivatives followed by esterification with trifluoroacetic acid or its derivatives. Advances in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

The chemical stability of this compound under various conditions has been thoroughly evaluated to ensure its suitability for storage and transportation. Stability studies have examined factors such as temperature, humidity, and exposure to light or air oxygen. These assessments are critical for determining appropriate handling procedures and ensuring that the compound maintains its integrity throughout its lifecycle.

Regulatory considerations play a significant role in the development and commercialization of pharmaceutical compounds like 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde 2,2,2-Trifluoroacetate. Manufacturers must comply with stringent guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) to demonstrate safety and efficacy before market approval. Quality control measures are implemented at every stage of production to ensure consistency and meet regulatory standards.

The future prospects for this compound are promising given its diverse structural features and potential applications. Ongoing research efforts are focused on optimizing synthetic routes, exploring new derivatives, and evaluating their biological activity in preclinical studies. Collaborative initiatives between academic institutions and pharmaceutical companies are likely to drive further innovation in this area.

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